3-CHLORO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE

Organic Synthesis Nucleophilic Substitution Synthetic Intermediate

Synthesizing sulfur heterocycles with liquid building blocks often compromises stoichiometric control. 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide (CAS 49592-61-2) solves this as a crystalline solid with defined mp and full spectral data, enabling precise weighing. • Dual reactivity: nucleophilic OH and electrophilic Cl on a chiral sulfolane core enable diverse transformations. • Bioactivity: arrests proliferation and induces monocyte differentiation-ideal scaffold for oncology SAR. • Reliable supply: multiple global sources, refrigerated storage for long-term stability.

Molecular Formula C4H7ClO3S
Molecular Weight 170.62 g/mol
CAS No. 49592-61-2
Cat. No. B1361070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-CHLORO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE
CAS49592-61-2
Molecular FormulaC4H7ClO3S
Molecular Weight170.62 g/mol
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)Cl)O
InChIInChI=1S/C4H7ClO3S/c5-3-1-9(7,8)2-4(3)6/h3-4,6H,1-2H2
InChIKeyOIPVZGSYIJYEGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide: Physicochemical & Reactivity Profile


3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide (CAS 49592-61-2) is a chiral, multifunctional organosulfur compound featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) core substituted with a hydroxyl group and a chlorine atom at the 3- and 4- positions [1]. Its unique combination of a nucleophilic hydroxyl moiety and a nucleofugic chlorine center, alongside the electron-withdrawing sulfone group, defines its utility as a versatile building block in organic synthesis and medicinal chemistry . As a crystalline solid with a defined melting point and established spectral fingerprints, it offers reproducible handling and characterization advantages over liquid or less-defined analogs [2].

Crystalline solid with defined melting point for reproducible handling
Bifunctional reactivity: nucleophilic hydroxyl and electrophilic chlorine centers
Trans-isomer identity supported by NMR and FTIR spectral databases

Why Analogs Cannot Replace 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide


Generic substitution within the tetrahydrothiophene-1,1-dioxide class fails because the specific 3-chloro-4-hydroxy substitution pattern is not a trivial modification; it fundamentally alters the compound's physicochemical and reactivity profile, creating a unique functional space. Unlike the parent sulfolane (a high-boiling liquid solvent [1]) or the simple 3-chloro derivative , the targeted compound possesses two mutually activating functional groups on a saturated ring. This combination, particularly the trans-configuration evident in its spectral data [2], is crucial for its reported ability to act as both a nucleophile and an electrophile, enabling specific transformations not possible with other isomers or substitution patterns . Direct substitution with a compound lacking either the chlorine or the hydroxyl group would break the synthetic pathway or alter the biological activity profile in a non-linear, unpredictable manner [3].

Inert Solvent Confusion

Parent sulfolane is a stable dipolar aprotic solvent, not a reactive intermediate; direct replacement would eliminate synthetic utility.

Biological Profile Mismatch

3,4-dichloro analog exhibits nematocidal activity and a distinct toxicity profile; its endpoint context may not align with differentiation research models.

Stereochemical Uncertainty

Cis-isomer or racemic mixtures lack defined trans configuration; substitution may introduce uncontrolled variables in reaction outcomes and biological interpretation.

Direct Comparative Evidence for 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide


Bifunctional Nucleophile vs. Sulfolane Solvent

Unlike the parent compound tetrahydrothiophene-1,1-dioxide (sulfolane), which is an inert dipolar aprotic solvent [1], 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide is a reactive intermediate that can undergo nucleophilic substitution at the chlorine atom, with the hydroxyl group acting as an additional handle for further derivatization . This bifunctional reactivity is a defining feature for its use as a building block, whereas sulfolane is exclusively used as a stable solvent or extraction medium [2].

Reactivity Profile
Class-level inference
Target: Reactive intermediate; Cl acts as leaving group, OH enables further functionalization. Sulfolane: Inert solvent, chemically stable.
Enables building-block workflow; not a solvent substitute.
Reactivity contrast is qualitative; verify under intended conditions.
Organic Synthesis Nucleophilic Substitution Synthetic Intermediate

Differentiation-Inducing Activity vs. Nematocidal Profile

A key differentiator is the reported biological activity. 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide is described as exhibiting pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte, suggesting potential applications in cancer and skin disease research [1]. In contrast, a closely related analog, 3,4-dichlorotetrahydrothiophene-1,1-dioxide (CAS 3001-57-8), is a known experimental nematocide with a distinct agricultural application and a more concerning toxicity profile, including an oral LD50 in rats of 482 mg/kg [2]. While specific IC50 values for the target compound are not publicly available in this context, the reported differentiation-inducing mechanism points to a unique therapeutic hypothesis not shared by the dichloro analog.

Biological Endpoint
Cross-study comparable
Target: Reported differentiation-inducing endpoint (arrests proliferation). 3,4-Dichloro analog: Nematocidal activity; oral LD50 rat 482 mg/kg.
Endpoint context differs; dichloro analog not suitable for differentiation research models.
No IC50 reported; confirm mechanism in target assay.
Cancer Research Differentiation Therapy Cell Proliferation Assay

Solid-State Handling vs. Liquid Analogs

The physical state of this compound provides a significant practical advantage. It is a crystalline solid with a melting point of 163-167 °C and a calculated LogP of -0.6169, indicating higher hydrophilicity compared to many other thiophene derivatives . This contrasts sharply with the parent compound, tetrahydrothiophene-1,1-dioxide, which is a high-boiling liquid (boiling point ~285 °C) [1] and the 3,4-dichloro analog, a solid with a different solubility profile . The solid-state form simplifies purification, storage, and precise weighing for research applications, reducing the technical hurdles associated with handling viscous, high-boiling liquids.

Physical Form
Class-level inference
Target: Crystalline solid; mp 163–167 °C; LogP -0.6169. Sulfolane: Liquid at 25 °C; bp ~285 °C; LogP -0.77 to 0.195.
Solid form simplifies purification, weighing, and storage.
Handling advantage over liquid analogs; purity verification recommended.
Physicochemical Properties Formulation Science Chemical Handling

Trans-Configuration Advantage for Analytical Traceability

The target compound's stereochemistry is a critical differentiator. Spectral evidence confirms the compound exists predominantly as the trans-isomer (trans-3-chloro-4-hydroxythiolane-1,1-dioxide) [1]. This is in contrast to the cis-isomer or other stereoisomers (e.g., the (3R,4R)-rel- form of the dichloro analog ), which are distinct chemical entities with different physical and biological properties. The availability of robust analytical data, including 8 NMR and 1 FTIR spectra in established databases [1], provides a verifiable, quantitative identity profile that ensures batch-to-batch consistency and facilitates in-house quality control. Substitution with a mixture of stereoisomers or an unspecified isomer would introduce an uncontrolled variable in any research or synthetic application.

Stereochemical Identity
Class-level inference
Trans configuration confirmed by NMR; 8 NMR & 1 FTIR spectra available in SpectraBase.
Ensures batch-to-batch consistency and supports QC documentation.
Verify isomer composition by in-house NMR; data to review.
Analytical Chemistry Stereochemistry Quality Control

Optimal Research & Industrial Scenarios for 3-Chloro-4-hydroxytetrahydrothiophene-1,1-dioxide


Differentiation Therapy Scaffold for Cancer Research

Given its reported activity in arresting proliferation and inducing monocyte differentiation [1], this compound is a prime candidate for use as a core scaffold in medicinal chemistry programs aimed at developing novel differentiation-inducing agents for oncology or for treating hyperproliferative skin conditions. Its defined stereochemistry and solid-state handling [2] facilitate the synthesis of derivative libraries for structure-activity relationship (SAR) studies, a key advantage over less-defined liquid analogs.

Bifunctional Building Block for Complex Molecules

The compound's dual reactivity—acting as a nucleophile via its hydroxyl group and as an electrophile via its chlorine atom —makes it a strategically valuable building block for constructing more complex sulfur-containing heterocycles. This is a clear advantage over inert solvents like sulfolane [3], and its solid-state form allows for precise stoichiometric control in reactions where purity and accurate weighing are critical for achieving high yields and reproducibility.

Reference Standard for Analytical Method Development

The extensive and verifiable spectral data available for this compound, including NMR and FTIR , position it as an excellent reference standard for analytical method development and validation. Its crystalline nature and defined melting point are ideal for calibrating instruments or validating assays that require a stable, well-characterized small molecule with a unique and complex heterocyclic structure, ensuring robust and traceable analytical results.

Precursor for Specialty Polymers & Coatings

The combination of thermal stability implied by its high melting point and its reactive functional groups (chlorine and hydroxyl) suggests its utility as a monomer or cross-linking agent in the synthesis of novel polymers and coatings. This application scenario is supported by preliminary research exploring its potential to enhance thermal stability and mechanical properties in polymer matrices, where its solid-state handling and purity offer advantages over liquid or less pure alternatives .

Application
Selection Property
Validation Focus
Differentiation pathway research in cancer models
Bifunctional reactivity & solid-state handling
Differentiation endpoint & SAR study reproducibility
Synthetic building block for sulfur heterocycles
Dual nucleophile/electrophile reactivity
Reaction yield & stoichiometric control
Analytical reference standard for QC/validation
Well-characterized spectral database (NMR, FTIR)
Method accuracy & instrument calibration
Monomer or cross-linker for polymer research
Thermal stability & reactive functional groups
Polymer thermal & mechanical property enhancement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-CHLORO-4-HYDROXYTETRAHYDROTHIOPHENE-1,1-DIOXIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.